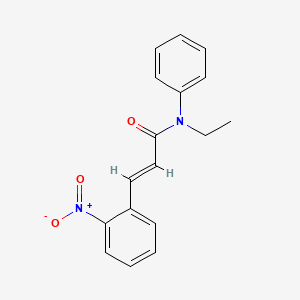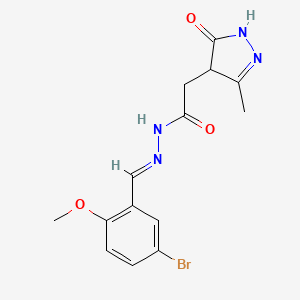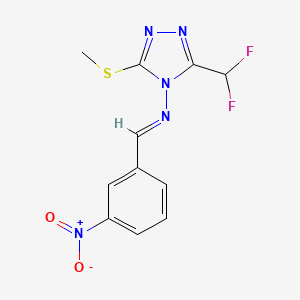
2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylnicotinonitrile, also known as TBN-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as nicotinonitriles, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylnicotinonitrile has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylnicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer, and activate the AMPK pathway, which regulates cellular energy metabolism. In addition, this compound has been found to induce the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in cells and animals. Studies have shown that this compound can reduce the levels of reactive oxygen species and lipid peroxidation products in cells, indicating its antioxidant properties. In addition, this compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animals, indicating its anti-inflammatory properties. This compound has also been found to inhibit the growth and metastasis of cancer cells in animals, indicating its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylnicotinonitrile has several advantages for lab experiments, including its high purity and stability, and its ability to exhibit multiple biological activities. However, this compound also has some limitations, including its low solubility in water and its relatively high cost compared to other compounds. These limitations must be taken into account when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving 2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylnicotinonitrile. One area of interest is the development of novel derivatives of this compound with improved biological activities and pharmacokinetic properties. Another area of interest is the investigation of the molecular targets of this compound and the signaling pathways involved in its biological activities. In addition, further studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The synthesis method of this compound has been optimized to produce high yield and purity, making it suitable for various research applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylnicotinonitrile involves the reaction of 2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylpyridine-3-carbonitrile with benzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity. This synthesis method has been optimized to produce this compound with high yield and purity, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
2-amino-4-(4-tert-butylphenyl)-6-ethyl-5-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-6-16-12(2)17(15(11-20)18(21)22-16)13-7-9-14(10-8-13)19(3,4)5/h7-10H,6H2,1-5H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLVGUUVFUWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)


![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
